trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride

CAS No.: 1009376-86-6

Cat. No.: VC6897189

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1009376-86-6 |

|---|---|

| Molecular Formula | C8H16ClNO2 |

| Molecular Weight | 193.67 |

| IUPAC Name | methyl (3R,6R)-6-methylpiperidine-3-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-6-3-4-7(5-9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |

| Standard InChI Key | COCIOCKRYRXGEP-LEUCUCNGSA-N |

| SMILES | CC1CCC(CN1)C(=O)OC.Cl |

Introduction

Structural and Stereochemical Characteristics

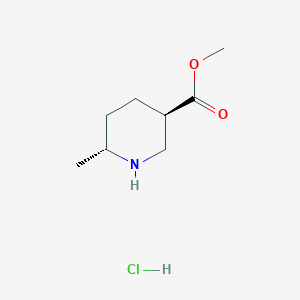

The molecular formula of trans-methyl 6-methylpiperidine-3-carboxylate hydrochloride is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol . Its IUPAC name, methyl (3R,6R)-6-methylpiperidine-3-carboxylate hydrochloride, reflects the compound’s stereochemistry: the methyl and ester substituents occupy trans positions on the piperidine ring (Figure 1) .

Key Structural Features:

-

Piperidine Core: A six-membered ring with one nitrogen atom.

-

Substituents: A methyl group at position 6 and a methyl ester at position 3.

-

Chloride Counterion: Enhances solubility and stability in polar solvents.

The trans configuration is critical for its reactivity and interaction with biological targets, as stereochemistry influences binding affinity and metabolic pathways .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically begins with 6-methylpiperidine, which undergoes esterification with methyl chloroformate in the presence of a base such as triethylamine. Key steps include:

-

Reaction Conditions: Conducted under anhydrous conditions at 0–5°C to minimize hydrolysis.

-

Purification: Recrystallization or column chromatography yields the pure hydrochloride salt.

An alternative route involves hydrogenation of methyl 6-methylnicotinate using PtO₂ in acetic acid, producing an 85:15 mixture of cis and trans diastereomers. The trans isomer is isolated via chromatographic techniques .

Industrial Production

Large-scale synthesis employs continuous-flow reactors to optimize yield and reduce costs. Key considerations include:

-

Catalyst Efficiency: Platinum oxide (PtO₂) for selective hydrogenation .

-

Process Optimization: Temperature and pressure controls to enhance diastereoselectivity .

Chemical Reactivity and Functionalization

trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride participates in diverse reactions, enabling the synthesis of complex molecules:

Oxidation and Reduction

-

Oxidation: Forms N-oxides using m-chloroperbenzoic acid.

-

Reduction: Lithium aluminum hydride reduces the ester to a primary alcohol.

Substitution Reactions

The ester group undergoes nucleophilic substitution with amines or thiols under basic conditions, yielding amides or thioesters.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Strong absorption at 1737 cm⁻¹ confirms the ester carbonyl group .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor to trisubstituted piperidines, which are prevalent in bioactive molecules. For example, enzymatic transamination of related piperidines yields chiral amines for drug development .

Agrochemicals

Functionalized piperidines derived from this compound exhibit herbicidal and insecticidal activity.

Comparative Analysis with Stereoisomers

| Property | trans Isomer | cis Isomer |

|---|---|---|

| Solubility | High in polar solvents | Moderate in polar solvents |

| Reactivity | Enhanced ester lability | Reduced reactivity |

| Biological Activity | Higher receptor affinity | Lower affinity |

The trans isomer’s superior reactivity and bioactivity underscore its preference in synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume